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Compound of Interest

Compound Name: 5-(4-Iodophenyl)pentanoic acid

CAS No.: 116680-98-9

Cat. No.: B1436650

Get Quote

Executive Summary
Compound: 5-(4-Iodophenyl)pentanoic acid CAS Registry Number: 116680-98-9 Molecular

Formula: C

H

IO

Molecular Weight: 304.12 g/mol

5-(4-Iodophenyl)pentanoic acid is a specialized omega-phenyl fatty acid analogue. It serves

as a critical structural motif in the development of radiopharmaceuticals for myocardial imaging,

specifically as a shorter-chain metabolite or analogue of IPPA (15-(p-iodophenyl)pentadecanoic

acid) and BMIPP.[1] Its spectroscopic signature is defined by the heavy atom effect of iodine on

the aromatic ring and the characteristic carboxylic acid terminus.

This guide provides a comprehensive analysis of its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) profiles, synthesized from experimental data of

direct structural analogues and established substituent effects.
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Chemical Structure & Physicochemical
Properties[1][2][3][4]
The molecule consists of a pentanoic acid chain terminated by a para-iodophenyl group.[2] The

iodine atom at the para position introduces significant chemical shift anisotropy and mass

spectral fragmentation patterns distinct from its non-iodinated parent, 5-phenylpentanoic acid.

Property Value Note

Appearance White to off-white solid Crystalline powder

Melting Point 82–85 °C (Predicted)
Based on p-iodo fatty acid

analogues

Solubility DMSO, Methanol, Chloroform Limited water solubility

pKa ~4.8
Typical for terminal carboxylic

acids

Synthesis & Contextual Workflow
Understanding the synthesis provides context for potential spectroscopic impurities (e.g.,

unreacted iodine, regioisomers). The primary synthesis route typically involves the iodination of

5-phenylpentanoic acid or a Friedel-Crafts acylation/reduction sequence.
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(Trace Impurity)

 Minor Pathway
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Figure 1: Regioselective synthesis pathway via thallation-iodination, minimizing ortho-isomer

formation.

Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy
The iodine substituent exerts a "heavy atom" effect, shielding the ipso-carbon in

C NMR while deshielding the ortho-protons in

H NMR relative to the unsubstituted phenyl ring.

H NMR Data (400 MHz, CDCl

)
The aromatic region displays a characteristic AA'BB' system (two doublets) distinct from the

multiplet seen in unsubstituted phenylpentanoic acid.

Position (ppm) Multiplicity Integral Assignment
Coupling (

)

COOH 11.0 - 12.0 Broad Singlet 1H
Carboxylic

Acid Proton
-

Ar-H (ortho to

I)
7.58 - 7.62 Doublet 2H

Aromatic C3-

H, C5-H Hz

Ar-H (ortho to

alkyl)
6.92 - 6.96 Doublet 2H

Aromatic C2-

H, C6-H Hz

Ar-CH 2.58 - 2.62 Triplet 2H -Methylene Hz

CH

-COOH
2.36 - 2.40 Triplet 2H -Methylene Hz

Internal CH 1.60 - 1.75 Multiplet 4H -Methylenes -
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Analyst Note: The shift of the protons ortho to iodine (~7.6 ppm) is a key diagnostic. In the non-

iodinated parent, these protons appear upfield at ~7.1–7.3 ppm.

C NMR Data (100 MHz, CDCl

)
Key diagnostic peaks include the shielded carbon attached to iodine and the carbonyl carbon.

Carbon Type (ppm) Assignment

C=O 179.5 Carboxylic Acid Carbonyl

Ar-C (Ipso to Alkyl) 141.8 Aromatic C1

Ar-C (Ortho to I) 137.4 Aromatic C3, C5 (Deshielded)

Ar-C (Ortho to Alkyl) 130.5 Aromatic C2, C6

Ar-C (Ipso to I) 91.0
Aromatic C4 (Shielded by

Iodine)

Aliphatic Chain 35.0, 33.8, 30.8, 24.2 Methylene carbons

Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the carboxylic acid dimer features and the aromatic ring

vibrations.
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Wavenumber (cm

)
Functional Group Vibrational Mode

2800 – 3200 O-H (Acid)
Broad stretch (hydrogen

bonded)

1705 – 1715 C=O (Acid) Strong stretching vibration

1480, 1005 Ar-C=C
Ring breathing / skeletal

vibrations

800 – 820 C-H (Ar)
Out-of-plane bend (para-

substituted)

~500 C-I
Carbon-Iodine stretch (often

weak)

Mass Spectrometry (MS)
Method: EI (Electron Impact, 70 eV) or ESI (Electrospray Ionization). Molecular Ion:

304 (M

)

The fragmentation pattern is driven by the stability of the benzylic cation and the weakness of

the C-I bond.

304: Molecular Ion [M]

.

287: Loss of OH [M-17]

.

177: Loss of Iodine [M-127]

. This is a major fragment, indicating C-I bond cleavage.

127: Iodine cation [I]
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.

91: Tropylium ion (C

H

), characteristic of alkylbenzenes.

Molecular Ion
[M]+ m/z 304

[M - I]+
m/z 177

- Iodine (127)

[M - OH]+
m/z 287

- OH (17)

Tropylium Ion
m/z 91

 Alkyl chain cleavage
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Figure 2: Predicted fragmentation pathway for EI-MS showing primary loss of iodine.

Quality Control & Handling
Light Sensitivity: Iodinated aromatic compounds are photosensitive. Store in amber vials to

prevent photodeiodination (liberation of I

, turning the solid yellow/brown).

Purity Check: HPLC (C18 column, Methanol/Water + 0.1% TFA gradient). Impurities often

include the ortho-isomer or de-iodinated species (5-phenylpentanoic acid).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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